molecular formula C24H27N5O B12249308 1-(2-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethyl)pyrrolidin-2-one

1-(2-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethyl)pyrrolidin-2-one

Cat. No.: B12249308
M. Wt: 401.5 g/mol
InChI Key: OMKYVACCBBXMBM-UHFFFAOYSA-N
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Description

1-(2-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethyl)pyrrolidin-2-one is a complex organic compound that features a unique structure combining pyridine, naphthyridine, piperidine, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Common synthetic routes include:

    Step 1: Synthesis of the pyridin-4-yl and 1,8-naphthyridin-2-yl intermediates.

    Step 2: Coupling of these intermediates with piperidine under catalytic conditions.

    Step 3: Final coupling with pyrrolidin-2-one using reagents such as coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-4-yl derivatives: Compounds containing the pyridin-4-yl moiety.

    1,8-Naphthyridin-2-yl derivatives: Compounds with the 1,8-naphthyridin-2-yl structure.

    Piperidin-1-yl derivatives: Compounds featuring the piperidin-1-yl group.

    Pyrrolidin-2-one derivatives: Compounds with the pyrrolidin-2-one scaffold.

Uniqueness

1-(2-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethyl)pyrrolidin-2-one is unique due to its combination of multiple heterocyclic moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27N5O

Molecular Weight

401.5 g/mol

IUPAC Name

1-[2-[4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one

InChI

InChI=1S/C24H27N5O/c30-23-2-1-11-29(23)15-14-28-12-7-19(8-13-28)22-4-3-20-16-21(17-26-24(20)27-22)18-5-9-25-10-6-18/h3-6,9-10,16-17,19H,1-2,7-8,11-15H2

InChI Key

OMKYVACCBBXMBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCN2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)C5=CC=NC=C5

Origin of Product

United States

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